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Based on the compound's structure, some potential research areas where it could be investigated include:
2,4-Dibromo-6-(trifluoromethyl)aniline is an organic compound characterized by the molecular formula C₇H₄Br₂F₃N. This compound features two bromine atoms and a trifluoromethyl group attached to a benzene ring, specifically at the 2 and 4 positions relative to the aniline nitrogen. Its unique structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications. The compound typically appears as a solid with a melting point ranging from 40 to 43 °C and has a boiling point of approximately 58 °C under reduced pressure (0.7 mmHg) .
Common reagents for these reactions include sodium amide or thiourea for nucleophilic substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or catalytic hydrogenation for reduction .
The biological activity of 2,4-Dibromo-6-(trifluoromethyl)aniline is notable due to its interaction with various molecular targets. It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes . The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity, allowing it to affect enzyme activity through covalent bonding or conformational changes in target proteins.
The synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline typically involves the bromination of a suitable precursor such as 5-(trifluoromethyl)aniline. The process often employs bromine in the presence of solvents like acetic acid or chloroform under controlled temperatures to ensure selective bromination. Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purity through crystallization or distillation .
This compound finds applications across various fields:
Interaction studies involving 2,4-Dibromo-6-(trifluoromethyl)aniline focus on its inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding its potential impact on drug metabolism and safety profiles when used in pharmaceutical applications. The compound's ability to form covalent bonds with active site residues enhances its effectiveness as an enzyme inhibitor .
Several compounds share structural similarities with 2,4-Dibromo-6-(trifluoromethyl)aniline:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Dibromoaniline | Lacks trifluoromethyl group | Different reactivity and applications |
2-Bromo-5-(trifluoromethyl)aniline | Contains only one bromine atom | Variations in chemical behavior |
2,6-Dibromo-4-(trifluoromethyl)aniline | Different bromination pattern | Unique reactivity due to different substitution |
The uniqueness of 2,4-Dibromo-6-(trifluoromethyl)aniline lies in its combination of both bromine atoms and a trifluoromethyl group, which provide distinct electronic effects and steric hindrance compared to its analogs. This makes it particularly valuable in organic synthesis and research .
The molecular structure of 2,4-dibromo-6-(trifluoromethyl)aniline consists of a benzene ring bearing three distinct substituents that significantly influence its electronic and steric properties [2] [1]. The amino group at position 1 serves as an electron-donating group through resonance effects, increasing electron density on the aromatic ring particularly at the ortho and para positions relative to the amino group [6] [7]. This electron donation occurs through overlap of the nitrogen lone pair with the delocalized pi-electron system of the benzene ring [6] [8].
The two bromine atoms at positions 2 and 4 function as electron-withdrawing groups through both inductive and mesomeric effects [9] [10]. Bromine atoms, being highly electronegative, withdraw electron density from the aromatic system through sigma-bond polarization [11] [10]. The positioning of these halogen substituents creates a specific substitution pattern that influences both the electronic distribution and the steric environment around the aromatic ring [11].
The trifluoromethyl group at position 6 represents one of the strongest electron-withdrawing substituents in organic chemistry [12]. This group exerts its influence primarily through powerful inductive effects, as the three fluorine atoms create a highly electronegative center that withdraws electron density from the aromatic system [12]. The trifluoromethyl group's electron-withdrawing character significantly modulates the overall electronic properties of the molecule, counteracting some of the electron-donating effects of the amino group [12].
The molecular topology exhibits a planar aromatic core with substituents that adopt specific geometric arrangements [6]. The amino group maintains a slightly pyramidal geometry due to the compromise between sp3 hybridization preference and conjugation with the aromatic system [6]. The carbon-nitrogen bond length in aniline derivatives typically ranges from 1.34 to 1.44 angstroms, depending on the nature and position of substituents [6].
The molecular formula of 2,4-dibromo-6-(trifluoromethyl)aniline is C7H4Br2F3N, representing a precisely defined atomic composition [2] [3] [1]. This formula indicates the presence of seven carbon atoms, four hydrogen atoms, two bromine atoms, three fluorine atoms, and one nitrogen atom within the molecular structure [2] [1]. The molecular weight is calculated as 318.92 grams per mole, which corresponds to the sum of the atomic masses of all constituent atoms [2] [3] [5].
Mass spectrometric analysis reveals important distinctions between different types of molecular mass measurements [13]. The monoisotopic mass, calculated using the most abundant isotopes of each element, is 316.866258 daltons [1] [13]. This value differs from the average molecular mass of 318.918 daltons, which accounts for the natural isotopic distribution of all elements present in the molecule [14] [1]. The exact mass, as reported in chemical databases, is 318.92 daltons [2] [3] [5].
The significant contribution of bromine isotopes to the mass spectrum pattern is noteworthy, as bromine exists naturally as two isotopes with nearly equal abundance [13]. This isotopic distribution creates characteristic peak patterns in mass spectrometry that can aid in structural confirmation and molecular identification [13] [15]. The presence of multiple halogen atoms and the trifluoromethyl group provides distinctive fragmentation patterns that are useful for analytical characterization [15].
Mass Type | Value | Units |
---|---|---|
Molecular Weight | 318.92 | g/mol |
Monoisotopic Mass | 316.866258 | Da |
Average Mass | 318.918 | Da |
Exact Mass | 318.92 | Da |
The compound 2,4-dibromo-6-(trifluoromethyl)aniline is registered in multiple international chemical databases with specific identification numbers that ensure unambiguous chemical identification [2] [3] [4]. The Chemical Abstracts Service registry number is 71757-14-7, which serves as the primary identifier in chemical literature and commercial databases [2] [3] [4] [5]. This registry number provides a unique identifier that remains constant regardless of nomenclature variations or systematic name changes [4].
The Molecular Design Limited number MFCD00178769 represents another important database identifier used in chemical inventory systems and commercial suppliers [2] [3] [5]. ChemSpider, a major chemical structure database, assigns the identification number 644276 to this compound [1]. The European Community number 670-877-8 serves as the official identifier within European Union chemical regulations and REACH compliance systems [4].
Advanced chemical databases provide additional specialized identifiers [4]. The DSSTox Substance ID DTXSID40353204 links the compound to toxicological and environmental fate databases [4]. The ChEMBL database assigns the identifier CHEMBL4940734 for bioactivity and pharmaceutical relevance tracking [4]. Wikidata maintains the entry Q82130676 for integration with semantic web technologies and linked data systems [4].
The International Chemical Identifier system provides standardized representations including the InChI string and InChI Key [1]. The InChI representation is InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2, which encodes the complete molecular connectivity [1]. The corresponding InChI Key ZYBKXMTWWFTYKN-UHFFFAOYSA-N serves as a compact hash representation suitable for database searches [1].
Database System | Identifier |
---|---|
Chemical Abstracts Service | 71757-14-7 |
Molecular Design Limited | MFCD00178769 |
ChemSpider ID | 644276 |
European Community Number | 670-877-8 |
DSSTox Substance ID | DTXSID40353204 |
ChEMBL ID | CHEMBL4940734 |
Wikidata | Q82130676 |
InChI Key | ZYBKXMTWWFTYKN-UHFFFAOYSA-N |
The structural landscape of dibromo-trifluoromethyl aniline isomers demonstrates the diversity possible through positional variation of substituents on the aromatic ring [16] [17] [18] [19]. Several constitutional isomers exist with the same molecular formula C7H4Br2F3N but different substitution patterns [16] [17]. The 2,6-dibromo-4-(trifluoromethyl)aniline isomer, with Chemical Abstracts Service number 72678-19-4, represents a significant positional isomer where the trifluoromethyl group occupies the para position relative to the amino group [17] [20]. This isomer maintains the same molecular weight of 318.92 grams per mole but exhibits different electronic and steric properties due to the altered substitution pattern [17] [20].
Another important isomer is 2,4-dibromo-5-(trifluoromethyl)aniline, registered as Chemical Abstracts Service number 24115-24-0 [16] [21]. This compound shares the identical molecular formula and molecular weight but differs in the position of the trifluoromethyl substituent [16] [21]. The positional difference significantly affects the electronic distribution and potential reactivity patterns of the molecule [16].
The systematic study of dibromoaniline isomers reveals that multiple substitution patterns are possible on the benzene ring [18] [19] [22]. Research indicates that six distinct positional isomers of dibromoaniline can theoretically exist, considering the various positions where two bromine atoms can be placed relative to the amino group [22]. These include 2,3-dibromoaniline, 2,4-dibromoaniline, 2,5-dibromoaniline, 2,6-dibromoaniline, 3,4-dibromoaniline, and 3,5-dibromoaniline [18] [19] [22].
Related analogous compounds include trifluoromethoxy-substituted variants, such as 2,5-dibromo-3-(trifluoromethoxy)aniline with Chemical Abstracts Service number 1806352-45-3 [23] [24]. These compounds contain a trifluoromethoxy group instead of a trifluoromethyl group, resulting in the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 grams per mole [23] [24]. The presence of the oxygen atom in the trifluoromethoxy group creates different electronic effects compared to the direct trifluoromethyl substitution [23] [24].
The parent compound 2,4-dibromoaniline, without the trifluoromethyl substitution, provides insight into the electronic effects of the trifluoromethyl group [18]. This simpler analog has the molecular formula C6H5Br2N and demonstrates the baseline electronic properties of the dibrominated aniline system before trifluoromethyl modification [18].
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
2,4-Dibromo-6-(trifluoromethyl)aniline | 71757-14-7 | C7H4Br2F3N | 318.92 g/mol |
2,6-Dibromo-4-(trifluoromethyl)aniline | 72678-19-4 | C7H4Br2F3N | 318.92 g/mol |
2,4-Dibromo-5-(trifluoromethyl)aniline | 24115-24-0 | C7H4Br2F3N | 318.92 g/mol |
2,5-Dibromo-3-(trifluoromethoxy)aniline | 1806352-45-3 | C7H4Br2F3NO | 334.92 g/mol |
2,3-Dibromo-5-(trifluoromethoxy)aniline | 1807035-46-6 | C7H4Br2F3NO | 334.92 g/mol |
2,4-Dibromoaniline | 615-57-6 | C6H5Br2N | 251.9 g/mol |
Acute Toxic;Irritant